molecular formula C12H16N2O2 B7925865 [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid

[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid

Cat. No.: B7925865
M. Wt: 220.27 g/mol
InChI Key: WHQKEVNWAATZMO-UHFFFAOYSA-N
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Description

[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is an organic compound that features a cyclopropyl group, a pyridin-2-yl-ethyl moiety, and an amino-acetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridin-2-yl-ethyl Moiety: This can be synthesized by reacting pyridine with an appropriate alkylating agent under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.

    Amino-Acetic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity, while the pyridin-2-yl-ethyl moiety can interact with active sites. The amino-acetic acid structure allows for potential hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl-ethyl derivatives: Compounds with similar pyridine moieties.

    Cyclopropyl derivatives: Compounds featuring cyclopropyl groups.

    Amino-acetic acid derivatives: Compounds with amino-acetic acid structures.

Uniqueness

[Cyclopropyl-(1-pyridin-2-yl-ethyl)-amino]-acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, pyridin-2-yl-ethyl moiety, and amino-acetic acid structure makes it distinct from other compounds with only one or two of these features.

Properties

IUPAC Name

2-[cyclopropyl(1-pyridin-2-ylethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(11-4-2-3-7-13-11)14(8-12(15)16)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQKEVNWAATZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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